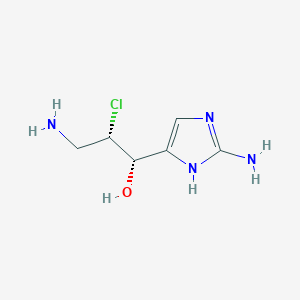
3-Amino-2,5-dichloropyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Amino-2,5-dichloropyridine and related compounds involves several chemical reactions, including substitution, diazotization, and condensation reactions. Liao Jian-qiao (2010) reported a method for synthesizing 2-Amino-4-chloropyridine, which can be related to the synthesis of compounds within the same chemical family, with an overall yield of 68.5%, using methyl 4-chloropicolinate as the starting material (Liao Jian-qiao, 2010).
Molecular Structure Analysis
Structural elucidation of related compounds is often performed using X-ray crystallography, FTIR, NMR, and other spectroscopic methods. For example, the study by Barakat et al. (2015) provided insights into the structural aspects and isomerism of pyrimidine derivatives, which share some structural similarities with this compound, using DFT/B3LYP methods (Barakat et al., 2015).
Chemical Reactions and Properties
The chemical behavior of this compound includes its participation in various organic reactions, such as nucleophilic substitution, and its potential to form complex molecules. Research by Klappa et al. (2002) on the synthesis of pyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine illustrates the type of chemical transformations that compounds similar to this compound might undergo (Klappa et al., 2002).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and density, are critical for understanding the applications and handling of this compound. The study by Ma et al. (2018) on a pyridine-based energetic material provides insights into properties like high density and thermal behavior that are relevant for the analysis of related compounds (Ma et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other compounds, are essential for the application of this compound in synthesis and material science. The work by Halim and Ibrahim (2022) on the synthesis, spectral analysis, and properties of a novel compound provides an example of how these properties are investigated in compounds related to this compound (Halim & Ibrahim, 2022).
Applications De Recherche Scientifique
Analyse des spectres vibrationnels
Le composé « 3-Amino-2,5-dichloropyridine » a été utilisé dans l’étude des spectres vibrationnels. Une analyse approfondie de la distribution d’énergie vibrationnelle a été entreprise pour les affectations complètes de toutes les vibrations .
Analyse de l’effet du solvant en UV-visible
L’effet de divers solvants sur la transition électronique de la « this compound » a été étudié à l’aide de la spectroscopie ultraviolette-visible et de la méthode de la théorie de la fonctionnelle de la densité dépendante du temps .
Analyse des propriétés électroniques
Les propriétés électroniques de la « this compound », y compris les valeurs orbitalaires les plus élevées et les plus basses, ont été étudiées dans divers solvants, reflétant les propriétés de stimulation électronique .
Analyse de la distribution de charge
La distribution de charge de la « this compound » a été analysée à l’aide de la théorie des atomes dans les molécules de l’analyse topologique, du gradient de densité réduit et de la fonction de localisation des électrons .
Analyse des interactions moléculaires
L’interaction moléculaire de la « this compound », y compris les contacts entre le donneur et l’accepteur, a été étudiée par l’intermédiaire de l’orbitale naturelle de liaison .
Exploration de la fonction de Fukui et du MEP
Les régions réactives de la molécule de « this compound » ont été obtenues par la fonction de Fukui et l’exploration du MEP .
Investigations optiques non linéaires
Le composé « this compound » a été soumis à des investigations optiques non linéaires pour déterminer son moment dipolaire, sa polarisabilité de premier ordre et son hyperpolarisabilité .
Safety and Hazards
3-Amino-2,5-dichloropyridine is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It should be handled with personal protective equipment, including dust masks, eyeshields, and gloves . It should be stored in a well-ventilated place, with the container kept tightly closed .
Mécanisme D'action
Target of Action
The primary target of 3-Amino-2,5-dichloropyridine is the respiratory system
Mode of Action
It’s known that the compound can undergo cross-coupling reactions with arylboronic acids in the presence of certain catalysts . This suggests that it may interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is soluble in methanol This suggests that it may be absorbed orally and distributed throughout the body via the bloodstream
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound should be stored in a cool, dry place under inert gas . This suggests that exposure to heat, moisture, or reactive gases could potentially degrade the compound or reduce its efficacy. Furthermore, the compound is classified as an acute toxic and a skin and eye irritant , indicating that it should be handled with care to avoid adverse health effects.
Propriétés
IUPAC Name |
2,5-dichloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZPJUVEGSNIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384131 | |
| Record name | 2,5-dichloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78607-32-6 | |
| Record name | 2,5-dichloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2,5-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were employed to characterize 3-Amino-2,5-dichloropyridine and what molecular properties were investigated?
A1: The study employed Fourier-transform infrared (FT-IR), FT-Raman, and UV-Visible spectroscopic techniques to characterize this compound []. These methods provided insights into the vibrational frequencies of the molecule's bonds, its electronic transitions, and its interactions with different solvents.
Q2: How was computational chemistry utilized in understanding the properties of this compound?
A2: Density Functional Theory (DFT) calculations played a crucial role in this research []. The study utilized DFT to:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)
